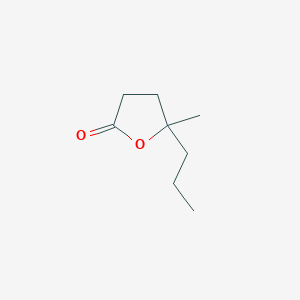

5-Methyl-5-propyloxolan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

3284-93-3 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

5-methyl-5-propyloxolan-2-one |

InChI |

InChI=1S/C8H14O2/c1-3-5-8(2)6-4-7(9)10-8/h3-6H2,1-2H3 |

InChI Key |

YSNGVCQTXRIIED-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCC(=O)O1)C |

Origin of Product |

United States |

Context of Gamma Lactone Chemistry and Derivatives

Gamma-lactones are five-membered cyclic esters, structurally characterized by an oxolan-2-one ring. wikipedia.org This structural motif is widespread in the natural world, contributing to the flavors and fragrances of many fruits and foods. wikipedia.orggoogle.com For instance, they are found in oak wood and contribute to the flavor of barrel-aged beers. wikipedia.org The formation of these stable rings often occurs spontaneously from their corresponding 4-hydroxy acids through intramolecular esterification, a process known as lactonization. wikipedia.org

The chemistry of gamma-lactones is rich and varied. They can undergo reactions such as hydrolysis, reduction to diols using reagents like lithium aluminium hydride, and polymerization. wikipedia.org Their utility in organic synthesis is significant, often serving as chiral intermediates for the creation of complex, biologically active molecules. acs.orgwichita.edu The development of new synthetic methods to create substituted gamma-lactones, including those catalyzed by metals like gold or iron, continues to be an active area of research. organic-chemistry.org

Significance in Contemporary Organic Synthesis and Materials Science Research

5-Methyl-5-propyloxolan-2-one, as a substituted gamma-lactone, is a molecule of interest in several areas of chemical research. While it may not be as widely studied as simpler gamma-lactones, its specific substitution pattern provides unique properties and potential applications.

In organic synthesis, substituted gamma-lactones are valuable building blocks. The presence of both a methyl and a propyl group at the 5-position of this compound creates a chiral center, making it a potentially useful intermediate in asymmetric synthesis. Chiral lactones are sought after for the synthesis of pharmaceuticals and other biologically active compounds. rsc.org For example, the core structure of 5-propyloxolan-2-one is found within certain complex natural products, such as stichoneurine-type alkaloids. phytobank.ca

In the realm of materials science, lactones are precursors to polyesters through ring-opening polymerization. While research on the polymerization of this specific lactone is not widely documented, the study of similar molecules like 5-methyloxolan-2-one (γ-valerolactone) is prevalent. acs.org These polymers are of interest for their potential biodegradability and specialized applications. The thermodynamic properties of lactones are crucial for developing and optimizing industrial processes, including their use as solvents or as intermediates in chemical synthesis. acs.org

The compound has also been identified as a volatile or aroma-active compound in various natural products, such as jujube fruits and tequila, indicating its role in the chemical composition and sensory properties of these items. researchgate.netscienceopen.comuliege.beresearchgate.net

Current Research Trajectories and Gaps for 5 Methyl 5 Propyloxolan 2 One

Foundational Organic Synthesis Approaches

Traditional methods for synthesizing γ-lactones often rely on well-established organic reactions, including ring-closure strategies and functional group interconversions. acs.org

Ring-Closure Strategies for Oxolan-2-one Core Construction

The formation of the oxolan-2-one (γ-butyrolactone) ring is a key step in the synthesis of these compounds. Common strategies involve the intramolecular cyclization of suitable linear precursors.

One of the most direct methods is the acid-catalyzed dehydration of γ-hydroxycarboxylic acids. For instance, a 5-hydroxypentanoic acid derivative can undergo intramolecular esterification to form the lactone ring. Another classic approach is the Baeyer-Villiger oxidation of a corresponding cyclobutanone. google.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, expanding the four-membered ring to the five-membered lactone.

Furthermore, halolactonization, the reaction of an unsaturated carboxylic acid with a halogen, results in the formation of a halogenated γ-lactone, which can be further modified. acs.org The intramolecular cyclization of γ-ketoacids, often following reduction of the ketone to a hydroxyl group, also provides a reliable route to the lactone core. google.com

A summary of common ring-closure strategies is presented below:

| Starting Material | Key Transformation | Product |

| γ-Hydroxycarboxylic Acid | Intramolecular Esterification (Dehydration) | γ-Lactone |

| Cyclobutanone | Baeyer-Villiger Oxidation | γ-Lactone |

| γ,δ-Unsaturated Carboxylic Acid | Halolactonization | Halo-γ-lactone |

| γ-Ketocarboxylic Acid | Reduction & Intramolecular Esterification | γ-Lactone |

Functional Group Interconversions and Derivatization for Substituent Incorporation

Once the γ-lactone core is established, functional group interconversions are employed to introduce or modify substituents at various positions. For the synthesis of this compound, this would involve the introduction of both a methyl and a propyl group at the C5 position.

These transformations can include alkylation of enolates derived from the lactone, conjugate additions to α,β-unsaturated lactones, and modifications of existing functional groups. For example, a carbonyl group can be converted to a methylene (B1212753) group via a Wittig reaction, or a hydroxyl group can be oxidized to a ketone. These established reactions provide a toolbox for chemists to create a wide array of substituted γ-lactones.

Catalytic Synthesis Protocols

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogs has benefited significantly from the development of novel catalytic systems.

Transition Metal-Catalyzed Reactions for Carbon-Carbon Bond Formation

Transition metal catalysis has emerged as a powerful tool for the synthesis of γ-lactones. rsc.org Palladium-catalyzed reactions, in particular, have been extensively developed. These methods often involve the activation of C-H bonds, allowing for the direct functionalization of simple starting materials. For example, the palladium-catalyzed lactonization of aliphatic carboxylic acids enables the formation of γ-lactones from readily available precursors. acs.orgchemrxiv.org This approach offers high atom economy and can tolerate a wide range of functional groups. acs.org

Other transition metals like copper, gold, and iron have also been employed in catalytic cycles to construct the lactone ring or introduce substituents. organic-chemistry.org For instance, copper-catalyzed oxidative cycloaddition of alkenes with anhydrides provides a route to γ-lactones. organic-chemistry.org Gold catalysts can efficiently cyclize acetylenic acids to yield γ-lactones. organic-chemistry.org

Organocatalytic and Biocatalytic Transformations

In addition to metal-based catalysts, organocatalysis and biocatalysis have gained prominence as environmentally friendly and highly selective alternatives. Organocatalysts, which are small organic molecules, can promote a variety of transformations leading to γ-lactones. For example, chiral phosphine (B1218219) compounds have been used to catalyze asymmetric allyl alkylation reactions to construct chiral γ-butyrolactone rings with high enantioselectivity. google.com

Biocatalysis, utilizing enzymes, offers exceptional selectivity under mild reaction conditions. Enzymatic cascade processes have been developed for the stereoselective synthesis of chiral γ-butyrolactones. acs.org For instance, the combination of ene reductases and carbonyl reductases can lead to the formation of polysubstituted γ-butyrolactones with excellent control over stereochemistry. acs.org

Stereoselective Synthesis and Enantiomeric Control for this compound

The presence of a stereocenter at the C5 position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched products. This is crucial as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

A variety of strategies have been developed to achieve enantiomeric control. One approach involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction and are subsequently removed. Another powerful method is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other.

For example, the asymmetric hydrogenation of α,β-unsaturated esters using chiral ruthenium-BINAP complexes can generate a chiral alcohol precursor with high enantiomeric excess, which can then be cyclized to the desired lactone. Lewis acid-mediated reactions of acetals with nucleophiles have also been shown to proceed with high diastereoselectivity, providing a route to enantiomerically pure γ-lactones. core.ac.uk Furthermore, enzymatic resolutions can be employed to separate a racemic mixture of lactones or their precursors, yielding the desired enantiomer.

The development of these stereoselective methods has been instrumental in the synthesis of specific enantiomers of γ-lactones for various applications. tandfonline.comrsc.orgnih.gov

Principles of Green Chemistry in Lactone Synthesis

The synthesis of γ-lactones, including this compound, is increasingly guided by the principles of green chemistry to enhance sustainability, reduce environmental impact, and improve efficiency. researchgate.netmdpi.com These principles are applied to develop new synthetic routes that are safer, more cost-effective, and utilize renewable resources. acs.org Research has focused on several key areas, including the use of renewable feedstocks, advanced catalytic systems, and process intensification.

A significant advancement in green synthesis is the move away from petrochemical sources towards renewable biomass. rsc.org γ-Valerolactone (GVL), a structurally related and widely studied lactone, is often produced from lignocellulosic biomass. acs.orgrsc.org This approach utilizes abundant, non-edible plant matter as a starting point. rsc.org Another sustainable strategy involves the direct conversion of unsaturated fatty acids, derived from natural fats and oils, into γ-lactones. rsc.org This method is advantageous as the fatty acids already possess the complete carbon skeleton required for the target lactone. rsc.org

Catalysis is at the heart of green methodologies for lactone synthesis, aiming to replace older methods that required stoichiometric amounts of hazardous reagents like heavy metals. mdpi.comrsc.org Modern approaches emphasize high efficiency, selectivity, and catalyst recyclability.

Catalytic Strategies for Greener Synthesis:

Metal-Catalyzed Reactions: Silver(I)-based catalysts have been shown to efficiently promote a one-step isomerization–γ-lactonization process, converting unsaturated fatty acids directly into γ-lactones in good yields. rsc.org In other applications, inexpensive copper catalysts are used for the synchronized production of γ-valerolactone (GVL) and δ-valerolactone (DVL) through the coupling of hydrogenation and dehydrogenation reactions, achieving yields greater than 98%. rsc.org

Metal-Free Catalysis: To circumvent the use of potentially toxic or expensive metals, metal-free catalytic systems have been developed. A notable example is the use of a recoverable ionic liquid mixture, 1,3-dimethylimidazolium (B1194174) fluoride (B91410) ([DMIM]F) and 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4), to catalyze the reaction between epoxides and ketene (B1206846) silyl (B83357) acetals. mdpi.comnih.gov This one-pot procedure produces various γ-lactones with high regioselectivity and yield, and the ionic liquid can be reused multiple times without loss of activity. mdpi.comnih.gov Another innovative metal-free approach uses molecular iodine mediated by visible light for the carboesterification of alkenes, which is an environmentally friendly process using only a cost-effective and easily handled reagent. acs.org

Biocatalysis: Enzymes offer a highly selective and environmentally benign route to chiral γ-lactones. researchgate.net Merging photocatalytic C-C bond formation with enzymatic asymmetric reduction allows for the direct conversion of simple aldehydes and acrylates into valuable chiral γ-lactones with high yields and enantiomeric excess. researchgate.net

Catalytic Transfer Hydrogenation (CTH): This method provides a safer and more sustainable alternative to traditional hydrogenation, which often requires high-pressure molecular hydrogen (H₂). acs.orgrsc.org In CTH, a hydrogen donor solvent, such as formic acid or an alcohol, is used to provide hydrogen in situ. acs.org This technique eliminates the risks associated with handling H₂ gas and can often be performed with more cost-effective, non-precious metal catalysts. acs.orgrsc.org

Process intensification, which combines multiple operational steps into a single unit, further enhances the sustainability of lactone production. For instance, the use of a reactive distillation column for the production of GVL from levulinic acid integrates reaction and separation, leading to a 43% reduction in total annual cost and a 45% decrease in environmental impact compared to conventional methods. scilit.com This intensified approach also cuts energy consumption by 63% while increasing production by 25%. scilit.com

The following table summarizes various green catalytic approaches applicable to the synthesis of γ-lactones.

| Catalyst System | Substrates | Key Green Principle | Reported Yield / Selectivity | Reference |

|---|---|---|---|---|

| Silver(I) triflate | Unsaturated Fatty Acids (e.g., Oleic Acid) | Tandem Reaction (Isomerization-Lactonization), Use of Renewable Feedstock | Good yields | rsc.org |

| [DMIM]F / [Hbim]BF₄ (Ionic Liquid) | Epoxides and Ketene Silyl Acetals | Metal-Free, Recyclable Catalyst, One-Pot Synthesis | High to excellent yields | mdpi.comnih.gov |

| Molecular Iodine / Visible Light | Alkenes and Carbonyls | Metal-Free, Energy Efficient (Visible Light) | Moderate to good yields | acs.org |

| Copper (Cu) Catalysts | 1,5-Pentanediol and Ethyl Levulinate | Use of Inexpensive Metal Catalyst, Coupled Reaction | >98% yield | rsc.org |

| Photocatalyst + Alcohol Dehydrogenase | Aldehydes and Acrylates | Biocatalysis, Merged Catalysis | Up to >99% yield and >99% ee | researchgate.net |

These advanced methodologies, while often demonstrated for compounds like γ-valerolactone, lay a clear framework for developing sustainable and efficient synthetic routes for other γ-lactones, including this compound.

Ring-Opening Reactions

The cleavage of the ester bond in the lactone ring is a central theme in the chemistry of this compound, leading to either polymerization or solvolytic products.

The ring-opening polymerization (ROP) of lactones is a crucial method for producing biodegradable aliphatic polyesters. icm.edu.pl However, the five-membered γ-butyrolactone (γ-BL) is generally considered to have low polymerizability under standard conditions due to its minimal ring strain. google.comresearchgate.net Polymerization is often thermodynamically unfavorable, as the negative enthalpy change from the relief of ring strain is not sufficient to overcome the negative entropy of polymerization. icm.edu.pl

Despite these challenges, research has shown that the ROP of γ-BL and its derivatives, including this compound, can be achieved under specific conditions. Patents have listed 5-propyloxolan-2-one as a suitable monomer for ROP, indicating its potential in polymer synthesis. google.com The introduction of substituents on the γ-BL ring, such as the methyl and propyl groups in the target compound, can influence the ring strain and thus its polymerizability. icm.edu.pl

Several catalytic systems have been developed to facilitate the ROP of challenging five-membered lactones:

Organometallic Catalysts: Lanthanide-based catalysts, such as those involving yttrium (Y) and lanthanum (La), have been effective in the ROP of γ-butyrolactone itself, suggesting they could be applied to its substituted derivatives. chinesechemsoc.org

Organocatalysts: Strong phosphazene bases (e.g., t-Bu-P4) have emerged as powerful catalysts for the ROP of γ-BL. chinesechemsoc.org Binary catalyst systems, such as a phosphazene base combined with urea, have shown high chemoselectivity in the ROP of functionalized γ-lactones. chinesechemsoc.org

Anionic Polymerization: Strong bases like potassium tert-butoxide can initiate the anionic ROP of strained, fused-ring γ-lactones. researchgate.net This mechanism proceeds via nucleophilic attack of the alkoxide on the carbonyl carbon, leading to ring opening and propagation.

The general mechanism for the ROP of lactones can be cationic, anionic, or coordination-insertion, depending on the catalyst and initiator used. For this compound, an anionic or coordination-insertion mechanism using organometallic or strong base catalysts would be the most probable pathway to achieve polymerization.

| Catalyst System | Monomer Type | Polymerization Type | Key Features |

|---|---|---|---|

| Lanthanide-based (La, Y) Catalysts | γ-Butyrolactone | Coordination ROP | Effective for non-strained lactones. chinesechemsoc.org |

| Phosphazene Base / Urea | α-Methylene-γ-butyrolactone | Anionic ROP | High chemoselectivity and control. chinesechemsoc.org |

| Potassium tert-butoxide (tBuOK) | Fused-ring γ-lactones | Anionic ROP | Requires strained monomer structure. researchgate.net |

| Transition Metal Catalysts (Sn, Zn, Ti) | General Lactones | Coordination ROP | Widely used for polyester (B1180765) synthesis. |

A theoretical study on the ring-opening of γ-valerolactone, a close structural analog, provides insight into the energetics of this process. mdpi.com The study calculated the standard reaction enthalpy and Gibbs free energy for the ring-opening to form the corresponding pentenoic acid, indicating a slightly endergonic character at room temperature. mdpi.com This suggests that the hydrolysis of this compound is also likely to be a reversible process, with the equilibrium position dependent on conditions such as pH and temperature. The length of the alkyl side chain was found to have a negligible role in the thermochemistry of the ring-opening reaction itself. mdpi.com

In complex systems like wine, the concentration of related compounds such as 5-propyloxolan-2-one has been observed to decrease during fermentation, which can be attributed to hydrolytic processes, and then accumulate during storage, likely through esterification of the corresponding hydroxy acid. mdpi.com This demonstrates the dynamic equilibrium between the closed-ring lactone and the open-chain hydroxy acid in a complex aqueous environment.

| Reaction | Analogous Compound | Thermodynamic Parameter | Calculated Value |

|---|---|---|---|

| Lactone Ring Opening | γ-Valerolactone | Standard Reaction Enthalpy (ΔH°) | 44.7 ± 4.3 kJ·mol⁻¹ mdpi.com |

| Lactone Ring Opening | γ-Valerolactone | Standard Reaction Gibbs Free Energy (ΔG°) | 23 kJ·mol⁻¹ mdpi.com |

The plausible mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, and subsequent cleavage of the C-O bond. mdpi.com

Reaction Kinetics and Mechanistic Investigations in Complex Systems

Understanding the reaction kinetics and mechanisms of this compound is crucial for its application and for predicting its fate in complex environments. While specific kinetic data for this compound is limited, its behavior can be inferred from studies on related γ-lactones in various systems.

In the context of food chemistry, the evolution of lactone concentrations over time provides qualitative kinetic information. For example, in wine, the amount of 5-propyloxolan-2-one changes during fermentation and aging, indicating its participation in ongoing chemical and enzymatic reactions. mdpi.com These transformations are part of the complex network of reactions that define the aroma profile of the final product.

Mechanistic investigations into the ring-opening of γ-valerolactone suggest a pathway that begins with the protonation of the carbonyl oxygen, followed by the cleavage of the C-O bond to form a carbocation intermediate, which then undergoes further reaction. mdpi.com This acid-catalyzed mechanism is likely applicable to this compound in acidic environments.

Furthermore, γ-butyrolactone itself can undergo ring transformation reactions in the presence of amines over zeolite catalysts to form 1-substituted 2-pyrrolidinones. oup.com This suggests that this compound could potentially undergo similar transformations to yield N-substituted 5-methyl-5-propyl-pyrrolidin-2-ones, representing another pathway for its chemical conversion in complex reaction systems containing amines.

Degradation Pathways and Thermochemical Stability Studies

The stability and degradation of this compound, a γ-lactone, are governed by its core functional group: the cyclic ester. Its reactivity is primarily characterized by pathways that lead to the opening of the lactone ring, alongside its behavior under thermal stress.

Degradation Pathways

The principal degradation pathway for this compound is hydrolysis, a reaction characteristic of esters. This process can be catalyzed by acids, bases, or enzymes.

Hydrolytic Cleavage: In aqueous solutions, the lactone ring is susceptible to hydrolytic cleavage. nih.gov This reaction involves the breaking of the ester bond to yield the corresponding open-chain hydroxy acid, 4-hydroxy-4-methylheptanoic acid. The rate and extent of this hydrolysis are significantly influenced by pH. Both acidic and basic conditions can promote the ring-opening reaction. This is a common degradation pathway for γ-lactones in various environments. nih.govtandfonline.com

Enzymatic Degradation: In biological systems, such as during fermentation, the concentration of this compound can change due to microbial activity. Studies in winemaking have observed that the proportion of this lactone can decrease during the fermentation process, suggesting it is consumed or transformed by yeast or other microorganisms. mdpi.com The degradation may occur via enzymes like lactonases, which hydrolyze the lactone ring, or through other metabolic processes like β-oxidation after the ring has been opened. tandfonline.comnih.gov For instance, research on the related γ-decalactone shows it can be re-utilized by yeast, where the degradation likely involves the opening of the cyclic form followed by β-oxidation. tandfonline.comresearchgate.net

Oxidative and Thermal Degradation: At elevated temperatures, such as those encountered during combustion, complex degradation and oxidation reactions occur. While specific studies on the high-temperature decomposition of this compound are limited, research into the combustion of related cyclic ethers and esters indicates that degradation would proceed through radical mechanisms, leading to the cleavage of both the ring and the alkyl side chains. unizar.es

| Pathway | Conditions | Primary Product | Notes |

|---|---|---|---|

| Hydrolysis | Aqueous acidic or basic solutions | 4-hydroxy-4-methylheptanoic acid | A fundamental reaction for lactones, leading to ring-opening. nih.gov |

| Enzymatic Degradation | Biological systems (e.g., fermentation) | Metabolic intermediates | Observed as a decrease in concentration during fermentation processes. mdpi.com The pathway is likely analogous to other γ-lactones, involving hydrolysis and subsequent metabolism. tandfonline.comnih.gov |

Thermochemical Stability Studies

The thermochemical stability of this compound is sufficient for its application as a fragrance and flavor component, indicating it is stable under typical storage and use conditions.

Research on its physical properties provides indirect evidence of its stability. For example, solubility studies have been conducted at various temperatures without mention of degradation, implying the compound is stable within the tested range. One study measured the solubility of 5-propyloxolan-2-one (a closely related compound without the C5-methyl group) in various solvents at 293.15 K (20°C) and 333.15 K (60°C), demonstrating its integrity at these temperatures. While this data is for a related molecule, it suggests that this compound possesses comparable stability at moderate temperatures.

Specific data on its decomposition temperature from thermogravimetric analysis (TGA) is not widely published in the available literature. However, for many γ-lactones, thermal decomposition begins at significantly elevated temperatures. researchgate.net For practical purposes, the compound is considered stable when stored in a cool, dry, and well-ventilated place away from strong oxidizing agents. lookchem.com

| Temperature (K) | Temperature (°C) | Solubility (g/g solvent) |

|---|---|---|

| 293.15 | 20 | 1.568 |

| 333.15 | 60 | 1.645 |

Data derived from studies on 5-propyloxolan-2-one, a structurally similar compound, as a proxy for thermal stability.

Advanced Spectroscopic Characterization Techniques for 5 Methyl 5 Propyloxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 5-Methyl-5-propyloxolan-2-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

For this compound, ¹H NMR spectroscopy is expected to show distinct signals for the protons of the methyl and propyl groups, as well as the methylene (B1212753) protons on the lactone ring. The protons on the carbon adjacent to the carbonyl group (C3) would typically appear further downfield than those at the C4 position due to the deshielding effect of the ester functionality. The propyl group would exhibit characteristic triplet and sextet patterns, while the methyl group would present as a singlet.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon (C2) is expected to have the most downfield chemical shift, typically in the range of 175-180 ppm. The quaternary carbon at the C5 position, bonded to the oxygen, methyl, and propyl groups, would also show a characteristic downfield shift. The remaining carbons of the lactone ring and the alkyl substituents would appear at more upfield locations. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (C2) | - | ~177 |

| -CH₂- (C3) | ~2.5 (t) | ~29 |

| -CH₂- (C4) | ~1.9 (t) | ~35 |

| -C(CH₃)(CH₂CH₂CH₃)- (C5) | - | ~85 |

| -CH₃ (at C5) | ~1.4 (s) | ~25 |

| -CH₂- (propyl) | ~1.6 (m) | ~42 |

| -CH₂- (propyl) | ~1.4 (m) | ~17 |

Note: Predicted values are based on typical chemical shifts for γ-lactones with similar substitution patterns. Multiplicity is indicated as s (singlet), t (triplet), m (multiplet).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₁₄O₂), the molecular weight is 142.19 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙) which can then undergo fragmentation. The mass spectrum would be expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 142. The primary fragmentation pathways for 5,5-dialkyl-substituted γ-lactones involve the cleavage of the bonds adjacent to the C5 carbon (alpha-cleavage).

The most significant fragmentation is the loss of the larger alkyl group as a radical. For this compound, the loss of the propyl radical (•C₃H₇, 43 Da) would result in a prominent fragment ion at m/z 99. This fragment is often the base peak in the spectra of similar lactones. A secondary alpha-cleavage pathway involves the loss of the methyl radical (•CH₃, 15 Da), leading to a fragment ion at m/z 127. Further fragmentation of the m/z 99 ion can occur through the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 71.

Table 2: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z | Proposed Fragment | Description |

|---|---|---|

| 142 | [C₈H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 127 | [M - CH₃]⁺ | Loss of methyl radical |

| 99 | [M - C₃H₇]⁺ | Loss of propyl radical (often base peak) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most distinct feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the five-membered lactone ring. This band is typically observed at a relatively high frequency, around 1770-1780 cm⁻¹, due to the ring strain. Another key feature is the C-O-C stretching vibration of the ester group, which is expected to produce strong bands in the 1250-1150 cm⁻¹ region. The spectrum would also display C-H stretching vibrations from the methyl and propyl groups and the ring methylene groups in the 3000-2850 cm⁻¹ range, along with C-H bending vibrations between 1470 cm⁻¹ and 1370 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the C-C bonds of the alkyl chains and the ring, often produce stronger Raman signals than IR signals. Analysis of the low-frequency region (below 400 cm⁻¹) in the Raman spectrum can provide insights into the conformational flexibility of the lactone ring and the alkyl substituents.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) |

|---|---|---|

| C-H Stretch (Alkyl & Ring) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Lactone) | 1770 - 1780 | Very Strong |

| C-H Bend (CH₂, CH₃) | 1370 - 1470 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If this compound can be obtained as a single crystal of sufficient quality, this technique would provide exact data on bond lengths, bond angles, and torsional angles.

The analysis would reveal the conformation of the five-membered oxolanone ring. Saturated five-membered rings are not planar and typically adopt either an "envelope" or a "twist" conformation to minimize steric and torsional strain. X-ray diffraction would determine which of these conformations is present in the solid state and would precisely define the positions of the methyl and propyl substituents relative to the ring. This information is invaluable for understanding intermolecular interactions in the crystal lattice and for correlating the solid-state structure with computational models and solution-state conformations inferred from other spectroscopic techniques like NMR. nih.govresearchgate.net

Chromatographic Coupling Techniques for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the gold standard for separating and identifying volatile and semi-volatile compounds in complex mixtures. nih.gov

In the analysis of a sample containing this compound, the compound would first be separated from other components on a GC column based on its volatility and interaction with the column's stationary phase. The retention time of the compound is a characteristic property under specific chromatographic conditions. Following separation, the eluted compound enters the mass spectrometer, which generates a mass spectrum that serves as a chemical fingerprint. By comparing this spectrum to a library of known spectra and by interpreting the fragmentation patterns as described in section 4.2, the compound can be positively identified. researchgate.netresearchgate.net The use of retention indices (e.g., Kovats retention index) provides an additional layer of confirmation for the identification.

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique used to identify odor-active compounds in a volatile mixture. pfigueiredo.org The effluent from the gas chromatography column is split, with one portion directed to a chemical detector (like MS or FID) and the other to a heated sniffing port, where a trained sensory panelist assesses the odor of the eluting compounds.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds in various matrices. This solvent-free sample preparation method is particularly well-suited for the extraction of aroma compounds like this compound from complex samples, followed by their separation, identification, and quantification.

The principle of HS-SPME is based on the partitioning of analytes between the sample matrix, the headspace (the gas phase above the sample), and a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace of a heated and agitated sample, allowing volatile compounds to be adsorbed onto the fiber coating. Subsequently, the fiber is retracted and introduced into the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for analysis.

Research Findings

While specific studies focusing exclusively on the HS-SPME-GC-MS analysis of this compound are not extensively detailed in the available literature, the methodology has been broadly applied to the analysis of other structurally related γ-lactones in food and beverage matrices. Research on compounds like γ-nonalactone and γ-octalactone in dairy products, fruits, and fermented beverages provides a strong basis for its application to this compound.

In the analysis of volatile compounds in milk and dairy products, HS-SPME-GC-MS has been effectively used to identify various lactones that contribute to the characteristic flavor profiles. For instance, studies on milk powders and heat-treated milk have successfully identified and semi-quantified a range of volatile compounds, including lactones, aldehydes, ketones, and alcohols. The selection of the SPME fiber is a critical parameter, with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers often being chosen for their broad range of analyte polarity and volatility.

Optimization of HS-SPME parameters is crucial for achieving high sensitivity and reproducibility. Key parameters that are typically optimized include:

Fiber Coating: The choice of fiber coating depends on the polarity and volatility of the target analyte. For γ-lactones, fibers with a mix of polar and non-polar characteristics, such as DVB/CAR/PDMS, are often effective.

Extraction Temperature: Higher temperatures generally increase the vapor pressure of the analytes, leading to higher concentrations in the headspace and faster extraction kinetics. However, excessively high temperatures can affect the partitioning equilibrium and potentially degrade the sample.

Extraction Time: Sufficient time is required for the analytes to reach equilibrium or near-equilibrium between the sample, headspace, and fiber.

Sample Matrix Modifications: The addition of salt (e.g., NaCl) to the sample can increase the ionic strength of the aqueous phase, which reduces the solubility of organic analytes and promotes their transfer to the headspace (the "salting-out" effect).

Following extraction and desorption, the analytes are separated by gas chromatography based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the compound. For γ-lactones, a characteristic fragment ion at m/z 85 is typically observed, which corresponds to the lactone ring structure.

The following tables summarize typical experimental conditions for the analysis of γ-lactones using HS-SPME-GC-MS, based on findings for structurally similar compounds.

Interactive Data Tables

Table 1: Typical HS-SPME Parameters for γ-Lactone Analysis

| Parameter | Typical Value/Condition | Purpose |

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Provides a broad range of selectivity for volatile and semi-volatile compounds of varying polarities. |

| Extraction Mode | Headspace (HS) | Minimizes matrix effects by extracting analytes from the vapor phase above the sample. |

| Sample Volume | 1-5 g or 1-5 mL | A representative amount of the sample is required for analysis. |

| Vial Size | 10-20 mL | Allows for an adequate headspace volume for analyte partitioning. |

| Incubation/Extraction Temperature | 40-80 °C | Increases the vapor pressure of the analytes to enhance their concentration in the headspace. |

| Incubation Time | 15-30 min | Allows the sample to reach thermal equilibrium before the fiber is exposed. |

| Extraction Time | 20-60 min | Provides sufficient time for the analytes to adsorb onto the SPME fiber. |

| Agitation | 500-750 rpm | Facilitates the mass transfer of analytes from the sample matrix to the headspace. |

| Salt Addition | NaCl (e.g., 1 g or to saturation) | Increases the ionic strength of the sample, promoting the release of volatile organic compounds. |

Table 2: Typical GC-MS Parameters for γ-Lactone Analysis

| Parameter | Typical Value/Condition | Purpose |

| GC Column | DB-WAX, HP-INNOWax, or similar polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) | Separates compounds based on their polarity and boiling point. Polar columns are effective for lactones. |

| Injector Temperature | 240-260 °C | Ensures the rapid thermal desorption of analytes from the SPME fiber. |

| Carrier Gas | Helium | Transports the analytes through the GC column. |

| Oven Temperature Program | Initial temp: 40-60 °C (hold for 1-5 min), ramp at 5-10 °C/min to 220-240 °C (hold for 5-10 min) | Provides a temperature gradient to separate a wide range of volatile compounds. |

| MS Ion Source Temperature | 230 °C | Maintains the analytes in a gaseous state for efficient ionization. |

| MS Quadrupole Temperature | 150 °C | The temperature of the mass analyzer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns for identification. |

| Mass Scan Range | m/z 35-350 | Covers the expected mass range of the target analyte and its fragments. |

| Identification | Comparison of mass spectra with libraries (e.g., NIST, Wiley) and retention indices with authentic standards. The characteristic ion for γ-lactones is m/z 85. nih.gov | Confirms the identity of the detected compounds. |

Computational and Theoretical Investigations of 5 Methyl 5 Propyloxolan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These ab initio and density functional theory methods model the molecule from first principles, providing a detailed picture of electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) is a robust computational methodology used to investigate the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. nih.gov For 5-Methyl-5-propyloxolan-2-one, DFT calculations are employed to determine key energetic and electronic properties that govern its stability and reactivity.

DFT methods, such as the widely used B3LYP functional, can accurately calculate thermodynamic properties like the heat of formation, Gibbs free energy, and enthalpy. nih.govnih.gov These calculations provide a theoretical foundation for understanding the molecule's stability under various conditions. Furthermore, electronic properties such as ionization potential, electron affinity, and the distribution of electronic charge can be mapped, revealing insights into the molecule's polarity and intermolecular interactions.

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to visualize regions susceptible to electrophilic or nucleophilic attack. malayajournal.org |

The three-dimensional structure of this compound is not static; the oxolane ring and the propyl side-chain exhibit conformational flexibility. Conformational analysis using quantum chemical methods is essential to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. malayajournal.orgyoutube.com

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and more reactive.

Table 2: Application of FMO and Fukui Functions to this compound

| Analysis | Information Provided | Relevance to Reactivity |

|---|---|---|

| HOMO Energy & Distribution | Energy of the highest occupied orbital and its location on the molecule. | Indicates the molecule's ability to act as an electron donor (nucleophile). The atoms with the largest HOMO coefficients are the most likely sites for electrophilic attack. |

| LUMO Energy & Distribution | Energy of the lowest unoccupied orbital and its location on the molecule. | Indicates the molecule's ability to act as an electron acceptor (electrophile). The atoms with the largest LUMO coefficients are the most likely sites for nucleophilic attack. |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | A key descriptor of chemical reactivity; a smaller gap implies higher reactivity. nih.gov |

| Fukui Functions (f+, f-) | Quantifies the change in electron density at a specific atomic site upon adding or removing an electron. | Provides a more precise, site-specific prediction of reactivity, identifying the atoms most susceptible to nucleophilic (f+) and electrophilic (f-) attack. mdpi.com |

For this compound, FMO analysis can predict how it will interact with other reagents. For instance, the location of the LUMO would indicate the most likely site for attack by a nucleophile, such as a hydroxide (B78521) ion during ester hydrolysis. Fukui function analysis further refines this by providing a quantitative measure of reactivity for each atom in the molecule. mdpi.com

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques are used to predict the macroscopic properties and dynamic behavior of this compound in bulk phases.

Predicting the thermodynamic properties and phase behavior of compounds like this compound is crucial for chemical process design. The Statistical Associating Fluid Theory (SAFT) is a powerful equation of state that models fluids based on their molecular characteristics, such as size, shape, and intermolecular forces. researchgate.net

The SAFT-γ Mie approach is a group-contribution variant of this theory. acs.org It models a complex molecule as being composed of distinct functional groups (e.g., CH3, CH2, and the cyclic ester group cCOO). acs.org By characterizing the interactions of these fundamental groups, the model can accurately predict the thermodynamic properties of a wide range of molecules, including various lactones. acs.org This predictive capability is valuable for systems where experimental data is scarce. For this compound, the SAFT-γ Mie method can be used to predict key properties essential for process engineering.

Table 3: Thermodynamic Properties Predicted by SAFT-γ Mie

| Property | Description |

|---|---|

| Vapor Pressure | The pressure at which the liquid and gas phases are in equilibrium at a given temperature. |

| Single-Phase Density | The mass per unit volume of the liquid or gas phase as a function of temperature and pressure. |

| Vaporization Enthalpy | The amount of energy required to transform a given quantity of the substance from a liquid into a gas. |

| Vapor–Liquid Equilibria (VLE) | The distribution of the compound between liquid and vapor phases in a mixture. |

| Liquid–Liquid Equilibria (LLE) | The composition of two immiscible or partially miscible liquid phases at equilibrium. |

The robustness of the SAFT-γ Mie model has been demonstrated by its very good quantitative agreement with experimental data for related lactones like oxolan-2-one and 5-methyloxolan-2-one. acs.org

Computational chemistry is instrumental in elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. scispace.com For this compound, this involves mapping the potential energy surface for a given transformation, such as its hydrolysis, pyrolysis, or oxidation. nih.govresearchgate.net

Using methods like DFT, researchers can identify and characterize the geometries and energies of all relevant species along a reaction pathway, including reactants, intermediates, transition states, and products. nih.govresearchgate.net The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is a key parameter controlling the reaction rate.

Once the potential energy surface is characterized, theoretical kinetics models like Transition State Theory (TST) can be applied to calculate reaction rate constants. nih.gov These computational studies can distinguish between competing reaction pathways by identifying the one with the lowest activation barrier, which will be the most favorable kinetically. nih.govscispace.com This approach provides a molecular-level understanding of why certain products are formed and how reaction conditions can influence the outcome.

Intermolecular Interactions and Solvation Effects on Molecular Behavior

No published research could be identified that specifically investigates the intermolecular interactions of this compound or the effects of solvation on its molecular behavior through computational methods.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Design Principles

There are no available QSAR studies in the scientific literature that use this compound as a subject to establish design principles for any particular biological activity or property.

Due to the absence of specific research on this compound within the requested theoretical and computational frameworks, the generation of a detailed and accurate article according to the provided outline is not feasible at this time.

Applications and Research Prospects of 5 Methyl 5 Propyloxolan 2 One

Role as Chiral Building Blocks in Complex Organic Molecule Synthesis

The γ-butyrolactone scaffold is a prevalent structural motif in a wide array of natural products and biologically significant molecules. nih.govnih.gov The presence of a chiral center, as in 5-Methyl-5-propyloxolan-2-one, makes such compounds highly valuable as chiral building blocks in organic synthesis. These building blocks allow for the stereoselective construction of complex molecular architectures, which is crucial in medicinal chemistry where the biological activity of a molecule is often dependent on its specific stereochemistry. nih.gov

The synthesis of complex molecules often relies on the strategic use of smaller, enantiomerically pure fragments that can be elaborated into the final target. Alkyl-substituted γ-butyrolactones serve this purpose effectively. Methodologies for creating these lactones and subsequently using them in stereoselective syntheses are well-documented. For instance, Barbier-type coupling reactions using aldehydes with substituted furanones can produce complex lactones with high diastereoselectivity. acs.orgacs.org These products can then serve as intermediates for natural products like (±)-hydroxymatairesinol and (±)-methylenolactocin. acs.org The inherent chirality of molecules like this compound can be leveraged to control the stereochemistry of subsequent reactions, making them powerful tools for synthetic chemists.

| Reaction Type | Substrate Example | Product Class | Significance |

| Barbier-type Coupling | 3-(bromomethyl)furan-2(5H)-one and aldehydes | β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones | High diastereoselectivity, access to versatile intermediates. acs.orgacs.org |

| Radical Hydrocarboxylation | Allylic Alcohols with CO₂•⁻ | γ-Butyrolactones | Direct and efficient synthesis of the lactone core. nih.gov |

| Asymmetric Synthesis | Michael addition to nitroalkenes | (R)-4-propyldihydrofuran-2(3H)-one | Industrial-scale, metal-free catalytic method for chiral lactones. google.com |

Advanced Materials Science Applications

The structural attributes of this compound also lend themselves to applications in materials science, particularly in the development of biodegradable polymers and novel supramolecular assemblies.

Precursors for Biodegradable Polymers and Polyesters

Lactones are well-established monomers for the synthesis of biodegradable polyesters via ring-opening polymerization (ROP). mdpi.com This class of polymers, which includes polyhydroxyalkanoates (PHAs), is of significant interest as a sustainable alternative to conventional plastics derived from petrochemicals. rsc.org The ROP of γ-butyrolactone (GBL) and its derivatives can yield polyesters with properties suitable for various applications. rsc.org

While the polymerization of the parent γ-butyrolactone has been challenging, the introduction of alkyl substituents at the γ-position can facilitate the ROP process and modulate the properties of the resulting polymer. The methyl and propyl groups in this compound would be expected to influence the polymer's thermal properties, crystallinity, and degradation rate. For example, the synthesis of polyesters from bio-derived lactones like α/β-methyl-γ-butyrolactone (MGBL) highlights the move towards creating methyl-substituted polyesters from renewable resources. umn.edu The polymerization of this compound would contribute to the family of biodegradable polyesters with tailored properties imparted by its specific substitution pattern.

| Monomer Type | Polymerization Method | Resulting Polymer Class | Key Features |

| γ-Butyrolactone (GBL) | Base-assisted ROP | Poly(γ-butyrolactone) (pGBL) | Biodegradable, potential for chemical recycling. rsc.org |

| Lactide (from Lactic Acid) | Ring-Opening Polymerization (ROP) | Poly(lactic acid) (PLA) | Commercially significant, derived from renewable resources. rsc.org |

| ε-Caprolactone | Ring-Opening Polymerization (ROP) | Poly(ε-caprolactone) (PCL) | Important synthetic biodegradable polyester (B1180765). rsc.org |

| 3-Hydroxybutyrate | Microbial Fermentation | Poly(3-hydroxybutyrate) P(3HB) | Natural polyester, part of the PHA family. consensus.app |

Solvates and Cocrystals in Supramolecular Material Design

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. Cocrystals, which are multi-component solids of neutral molecules, represent a powerful approach to modify the physicochemical properties of materials, particularly active pharmaceutical ingredients (APIs). whiterose.ac.uknih.govnih.gov This technique can improve solubility, stability, and bioavailability. enantia.commdpi.com

The this compound molecule possesses a carbonyl group that can act as a hydrogen bond acceptor, a key feature for forming cocrystals with hydrogen bond donors like phenols or carboxylic acids. While specific studies on cocrystals of this compound are not prevalent, the principles of crystal engineering suggest its potential as a coformer. The formation of cocrystals is applicable even to non-ionizable molecules where salt formation is not an option, making it a versatile tool in materials design. enantia.com The ability to form ordered, multi-component structures opens avenues for creating novel materials with tailored properties.

Research in Flavor and Fragrance Chemistry

Lactones are among the most potent and important classes of aroma compounds found in nature, contributing significantly to the scent profiles of fruits, dairy products, and beverages. nih.gov

Identification and Characterization as Key Aroma-Active Compounds

γ-Lactones are particularly known for imparting creamy, fruity, and coconut-like aromas. nih.govntou.edu.tw The length of the alkyl chain at the C5 position significantly influences the odor threshold and character. The structure of this compound is closely related to γ-octalactone (5-butyloxolan-2-one), a well-known aroma compound with a distinct coconut flavor. wikipedia.orgnih.gov γ-Octalactone has been identified as a volatile compound in various foods, including mangoes, beef, ham, and certain liquors. nih.govebi.ac.uk

| Compound | Common Name | Typical Aroma Description | Found In (Examples) |

| 5-Butyloxolan-2-one | γ-Octalactone | Coconut, creamy, fruity | Mango, beef, ham, peaches, some liquors. wikipedia.orgnih.govebi.ac.uk |

| 5-Pentyloxolan-2-one | γ-Nonalactone | Coconut, creamy | Australian red wine. ebi.ac.uk |

| 5-Hexyloxolan-2-one | γ-Decalactone | Peach, creamy, fruity | Peaches, nectarines, strawberry coulis. nih.govntou.edu.tw |

| 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | Maple furanone | Sweet, maple syrup, fenugreek | Maple syrup. thegoodscentscompany.com |

Computational Studies of Ligand-Receptor Interactions in Sensory Perception

The perception of smell begins with the interaction of a volatile molecule, like this compound, with specific olfactory receptors (ORs) in the nasal epithelium. researchgate.net ORs are G protein-coupled receptors (GPCRs), and understanding how ligands bind to them is a key area of research. nih.gov Due to the difficulty in experimentally determining the structure of ORs, computational methods have become essential tools. nih.govherts.ac.uknih.gov

Techniques such as homology modeling, molecular docking, and molecular dynamics (MD) simulations are used to build 3D models of ORs and predict how odorants bind within their receptor pockets. researchgate.netresearchgate.net These studies can reveal the specific amino acid residues that are crucial for binding and receptor activation. acs.org For lactones, factors like the size and shape of the alkyl substituents and the stereochemistry of the chiral center are critical in determining the binding affinity and specificity for a particular OR. Computational analysis can help rationalize why structurally similar molecules can have different smells or potencies and can guide the synthesis of novel fragrance compounds with desired sensory characteristics. acs.org

Utilization in Bio-Derived Chemical Feedstocks and Sustainable Industrial Processes

The pathway to producing this compound is conceptually linked to the well-established conversion of lignocellulosic biomass into γ-valerolactone (GVL). mdpi.comnih.gov Lignocellulose, a primary component of plant biomass, can be hydrolyzed to produce sugars, which are then converted into platform chemicals like levulinic acid (LA) and 5-hydroxymethylfurfural (B1680220) (HMF). rug.nlresearchgate.netresearchgate.net LA is a key precursor for the synthesis of various γ-lactones through catalytic hydrogenation. mdpi.comrug.nl

The production of GVL from LA is a pivotal reaction in modern biorefinery schemes and serves as a model for the synthesis of substituted lactones. rug.nl This process typically involves the hydrogenation of LA, which proceeds through an intermediate, 4-hydroxypentanoic acid, before cyclizing to form the lactone. rug.nl A variety of catalytic systems, including both precious and non-precious metals, have been developed to achieve high yields and selectivity under increasingly mild conditions. mdpi.comnih.govresearchgate.net For instance, ruthenium-based catalysts have demonstrated high conversion rates and stability. nih.govrug.nl Similarly, bimetallic catalysts, such as Cu-Ni supported on alumina, have achieved GVL yields of nearly 90%. mdpi.com

The synthesis of this compound would likely require a modified precursor, such as a propyl-substituted levulinic acid, undergoing a similar catalytic hydrogenation and cyclization process. The knowledge gained from GVL production provides a robust framework for developing sustainable industrial processes for its derivatives. These lactones are valued for their potential as green solvents, fuel additives, and intermediates for the synthesis of other valuable chemicals and polymers. mdpi.commdpi.comnih.gov The introduction of a propyl group at the 5-position is expected to alter physical properties such as boiling point, viscosity, and energy density, potentially tailoring the molecule for specific high-performance applications.

| Catalyst | Support | Hydrogen Source | Temperature (°C) | Yield of GVL (%) | Reference |

|---|---|---|---|---|---|

| Cu-Ni | Al₂O₃ | Isopropanol | 180 | ~90 | mdpi.com |

| Ru | Carbon (C) | H₂ | - | High Conversion | rug.nl |

| Ru | Zeolite (Beta-12.5) | H₂ | - | High Performance | rug.nl |

| Ru | Al₂O₃–TiO₂ | H₂ | 80 | ~97 | nih.gov |

| Ru | Hydroxyapatite (HAP) | H₂ | 70 | 99 | nih.gov |

Future Research Directions and Emerging Applications in Chemical Science

The study of this compound is an emerging field with significant potential. Future research will likely focus on several key areas, leveraging the extensive knowledge base of its parent compound, GVL.

A primary research direction is the development of efficient and selective catalytic pathways for its synthesis from biomass-derived precursors. This involves designing catalysts that can facilitate the hydrogenation of propyl-substituted levulinic acid or related compounds with high efficacy. Investigating the kinetics and mechanisms of these reactions will be crucial for process optimization and scaling. rug.nl

Another significant avenue of research is the comprehensive characterization of this compound's physicochemical properties. Understanding its attributes as a solvent, its performance as a potential biofuel or fuel additive, and its stability is essential for identifying viable applications. For instance, its longer alkyl chain compared to GVL may enhance its properties as a component in advanced biofuels, similar to how 2-Methyltetrahydrofuran (2-MTHF), another LA derivative, is used. mdpi.comnih.gov

Emerging applications in chemical science could see this compound used as a versatile building block. The lactone ring can be opened to create a range of linear chemical intermediates with multiple functional groups, which can then be used to synthesize polymers, surfactants, and specialty chemicals. The propyl group offers a point of structural variation, allowing for the fine-tuning of material properties. This aligns with the broader goal of converting biomass platform molecules like HMF and furfural (B47365) into a diverse array of value-added products, from polymers to pharmaceuticals. atibt.orgnih.govbohrium.com

| Compound | Molecular Formula | Application/Potential | Precursor |

|---|---|---|---|

| γ-Valerolactone (GVL) | C₅H₈O₂ | Food additive, petrol blending agent, solvent, polymer precursor. mdpi.com | Levulinic Acid. rug.nl |

| 2-Methyltetrahydrofuran (2-MTHF) | C₅H₁₀O | Component in P-series biofuel, renewable solvent. mdpi.comnih.gov | Levulinic Acid. mdpi.com |

| Levulinic Acid (LA) | C₅H₈O₃ | Precursor for fuels and chemicals. researchgate.net | 5-Hydroxymethylfurfural (HMF). researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | C₆H₆O₃ | Platform chemical for fuels, polymers, and fine chemicals. nih.govbohrium.com | Fructose/Glucose. researchgate.netatibt.org |

| This compound | C₈H₁₄O₂ | Potential as a green solvent, advanced biofuel component, and chemical intermediate. | (Hypothetical) Propyl-substituted Levulinic Acid |

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

- Answer : Document all experimental parameters (e.g., solvent batch, humidity, stirring rate) using electronic lab notebooks. Share raw data (NMR spectra, chromatograms) and code for computational models via repositories like Zenodo. Follow CONSORT-EHEALTH guidelines for transparent reporting, including step-by-step protocols for synthesis and analysis .

05 文献检索Literature search for meta-analysis02:58

Q. What strategies improve the accuracy of structure-activity relationship (SAR) studies for oxolanone derivatives?

- Answer : Combine high-throughput screening with quantum mechanical descriptors (e.g., HOMO-LUMO gaps, electrostatic potentials). Use multivariate regression to correlate electronic/steric parameters with bioactivity. Cross-validate results with independent datasets, as seen in hybrid odorant-receptor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.